3,6-Dichlorobenzene-1,2,4,5-tetracarboxylic acid
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Overview
Description
3,6-Dichlorobenzene-1,2,4,5-tetracarboxylic acid is an organic compound with the molecular formula C10H2Cl2O8 It is a derivative of benzene, where four carboxylic acid groups and two chlorine atoms are attached to the benzene ring
Preparation Methods
3,6-Dichlorobenzene-1,2,4,5-tetracarboxylic acid can be synthesized through several methods. One common synthetic route involves the chlorination of benzene-1,2,4,5-tetracarboxylic acid. The reaction typically uses chlorine gas in the presence of a catalyst such as iron(III) chloride. The reaction conditions include maintaining a controlled temperature and ensuring an excess of chlorine to achieve full chlorination.
Industrial production methods may involve similar chlorination processes but on a larger scale, with optimized reaction conditions to maximize yield and purity. The use of continuous flow reactors and advanced purification techniques can enhance the efficiency of industrial synthesis.
Chemical Reactions Analysis
3,6-Dichlorobenzene-1,2,4,5-tetracarboxylic acid undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding quinones or other oxidized derivatives.
Reduction: Reduction reactions can convert the carboxylic acid groups to alcohols or other reduced forms.
Substitution: The chlorine atoms can be substituted with other functional groups through nucleophilic substitution reactions.
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as lithium aluminum hydride, and nucleophiles like sodium hydroxide. The major products formed depend on the specific reaction conditions and reagents used.
Scientific Research Applications
3,6-Dichlorobenzene-1,2,4,5-tetracarboxylic acid has several scientific research applications:
Chemistry: It is used as a building block for synthesizing complex organic molecules and coordination compounds.
Biology: The compound’s derivatives are studied for their potential biological activities, including antimicrobial and anticancer properties.
Medicine: Research is ongoing to explore its use in drug development and as a precursor for pharmaceuticals.
Industry: It is utilized in the production of polymers, resins, and other industrial materials due to its reactive carboxylic acid groups.
Mechanism of Action
The mechanism of action of 3,6-Dichlorobenzene-1,2,4,5-tetracarboxylic acid involves its interaction with various molecular targets. The carboxylic acid groups can form hydrogen bonds and ionic interactions with proteins and enzymes, potentially inhibiting their activity. The chlorine atoms may also participate in halogen bonding, further influencing the compound’s biological effects. The exact pathways and molecular targets depend on the specific application and context of use.
Comparison with Similar Compounds
3,6-Dichlorobenzene-1,2,4,5-tetracarboxylic acid can be compared with similar compounds such as:
Benzene-1,2,4,5-tetracarboxylic acid: Lacks chlorine atoms, making it less reactive in certain substitution reactions.
3,6-Dibromobenzene-1,2,4,5-tetracarboxylic acid: Contains bromine atoms instead of chlorine, which can affect its reactivity and applications.
3,6-Dihydroxybenzene-1,2,4,5-tetracarboxylic acid: Has hydroxyl groups instead of chlorine, leading to different chemical properties and uses.
Properties
IUPAC Name |
3,6-dichlorobenzene-1,2,4,5-tetracarboxylic acid |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H4Cl2O8/c11-5-1(7(13)14)2(8(15)16)6(12)4(10(19)20)3(5)9(17)18/h(H,13,14)(H,15,16)(H,17,18)(H,19,20) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
HOWNTAOWUDAPEQ-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1(=C(C(=C(C(=C1Cl)C(=O)O)C(=O)O)Cl)C(=O)O)C(=O)O |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H4Cl2O8 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
323.04 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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